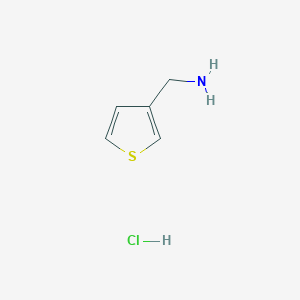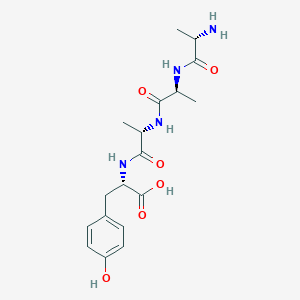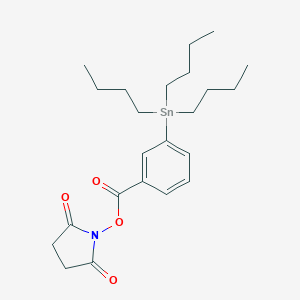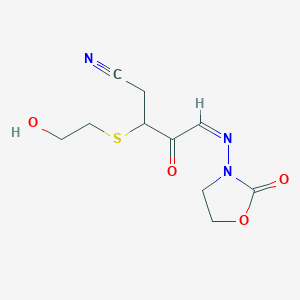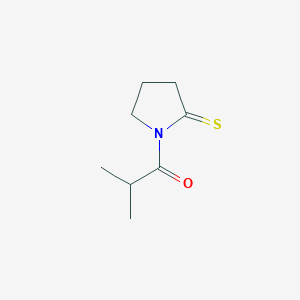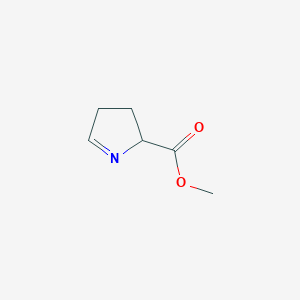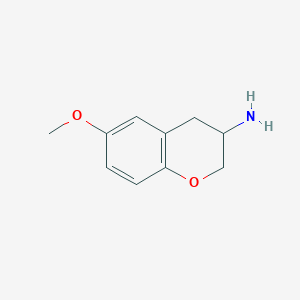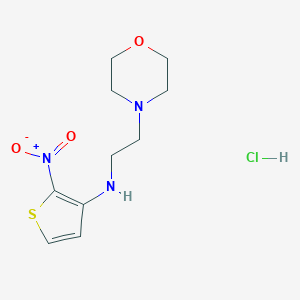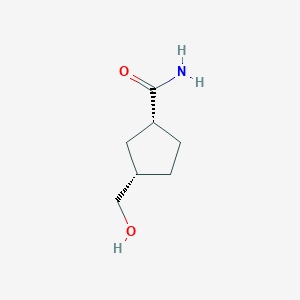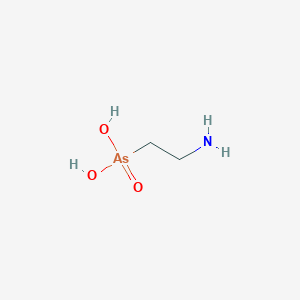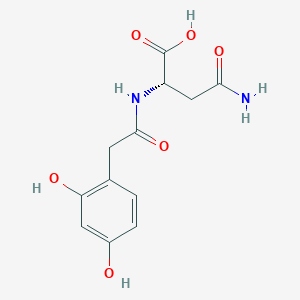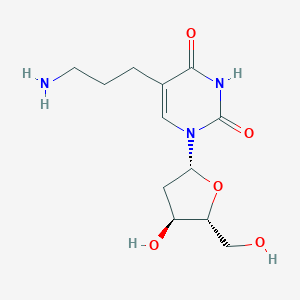![molecular formula C20H36N2O2S2 B055482 (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide CAS No. 112614-16-1](/img/structure/B55482.png)
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is a compound with a complex molecular structure. It is a synthetic molecule that has been synthesized in the laboratory using various chemical reactions. This compound has gained significant attention in scientific research due to its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mechanism Of Action
The mechanism of action of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide is not fully understood. However, it is believed to work by binding to certain proteins and disrupting their function. This can lead to the inhibition of cell growth or the delivery of drugs to specific cells or tissues.
Biochemical And Physiological Effects
The biochemical and physiological effects of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide are still being studied. However, it has been found to have anticancer properties and can inhibit the growth of cancer cells. It has also been found to be an effective carrier for delivering drugs to specific cells or tissues.
Advantages And Limitations For Lab Experiments
The advantages of using (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide in lab experiments include its potential as an anticancer agent, its ability to disrupt protein-protein interactions, and its potential as a drug delivery system. However, the limitations of using this compound in lab experiments include its complex molecular structure, which can make it difficult to synthesize and study, and the fact that its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide. One direction is to further study its potential as an anticancer agent and explore its effectiveness in treating different types of cancer. Another direction is to study its potential as a tool for studying protein-protein interactions and its ability to disrupt these interactions. Additionally, further research can be done on its potential as a drug delivery system and its effectiveness in delivering drugs to specific cells or tissues.
Synthesis Methods
The synthesis of (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide involves several chemical reactions. The compound is synthesized from the reaction of oct-2-enoyl chloride with 2-mercaptoethylamine to form 2-[[(E)-oct-2-enoyl]amino]ethanethiol. This intermediate product is then reacted with 1,2-dibromoethane to form 2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethanamine. Finally, this product is reacted with oct-2-enoyl chloride to form (E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide.
Scientific Research Applications
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide has potential applications in several fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential as a tool for studying protein-protein interactions. It has been found to bind to certain proteins and disrupt their interactions, which can be useful in understanding the function of these proteins. In pharmaceuticals, this compound has been studied for its potential as a drug delivery system. It has been found to be an effective carrier for delivering drugs to specific cells or tissues.
properties
CAS RN |
112614-16-1 |
|---|---|
Product Name |
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide |
Molecular Formula |
C20H36N2O2S2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide |
InChI |
InChI=1S/C20H36N2O2S2/c1-3-5-7-9-11-13-19(23)21-15-17-25-26-18-16-22-20(24)14-12-10-8-6-4-2/h11-14H,3-10,15-18H2,1-2H3,(H,21,23)(H,22,24)/b13-11+,14-12+ |
InChI Key |
DQXKOHDUMJLXKH-PHEQNACWSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCCCC |
SMILES |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
Canonical SMILES |
CCCCCC=CC(=O)NCCSSCCNC(=O)C=CCCCCC |
synonyms |
B-2-OAED bis(2-(2-octenoylamino)ethyl)disulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



